5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C11H14BrN It is a derivative of tetrahydroisoquinoline, featuring a bromine atom at the 5th position and two methyl groups at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. One common method is to react isoquinoline with bromine under controlled conditions to introduce the bromine atom at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydroisoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The exact molecular targets and pathways involved would require detailed study and characterization .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine and methyl groups.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl groups.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the two methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKOHMCQTMGJSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745087 |
Source
|
Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-57-4 |
Source
|
Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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